N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(ethylthio)benzamide
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Description
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(ethylthio)benzamide, also known as C646, is a small molecule inhibitor that targets histone acetyltransferase (HAT) activity. It has been shown to have potential therapeutic applications in cancer treatment, inflammatory diseases, and neurodegenerative disorders.
Scientific Research Applications
Antipathogenic Activity
Research has shown that derivatives related to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(ethylthio)benzamide, such as certain acylthioureas, have been synthesized and characterized for their antibacterial properties. These derivatives demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings highlight the potential of these compounds in the development of new antimicrobial agents with antibiofilm properties, indicating the relevance of this chemical structure in addressing antibiotic resistance and biofilm-associated infections (Carmen Limban et al., 2011).
Photodynamic Action in Biological Systems
Another study focused on the photodynamic action of related thiazole compounds in biological systems. It investigated the photosensitized oxygenation of a thiazole, which is relevant to understanding the mechanisms of photodynamic therapy, a treatment that uses light-sensitive compounds to produce reactive oxygen species and kill cancer cells or pathogens. This research sheds light on potential therapeutic applications of thiazole derivatives in treating diseases through photodynamic therapy (T. Matsuura & I. Saito, 1969).
Antimicrobial Agents
Another aspect of the scientific research applications includes the synthesis of quinazolines with a structure similar to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(ethylthio)benzamide. These compounds have been evaluated for their antibacterial and antifungal activities, demonstrating potential as antimicrobial agents. This highlights the broad spectrum of applications for such chemical structures in addressing various microbial infections (N. Desai et al., 2007).
Supramolecular Gelators
Research into N-(thiazol-2-yl)benzamide derivatives, which share a structural motif with N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(ethylthio)benzamide, has revealed their potential as supramolecular gelators. These compounds have been shown to form stable gels in certain solvents, which could have applications in drug delivery systems, environmental remediation, and materials science. This research highlights the versatility of thiazole and benzamide derivatives in forming supramolecular structures with practical applications (P. Yadav & Amar Ballabh, 2020).
properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS2/c1-3-25-17-11-7-5-9-15(17)19(24)22-12-18-13(2)23-20(26-18)14-8-4-6-10-16(14)21/h4-11H,3,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOTWMPKVXWVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(ethylthio)benzamide |
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